4-(Trimethylsilyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trimethylsilyl)phenol derivatives has been achieved through various methods, including photochemical and acid-catalyzed rearrangements. For instance, Schultz and Antoulinakis (1996) described the synthesis from benzaldehyde, leading to various photorearrangement products and demonstrating the compound's reactivity under different conditions (Schultz & Antoulinakis, 1996). Efficient O-trimethylsilylation of alcohols and phenols, including the synthesis of trimethylsilyl ethers, has been reported using trimethylsilyl azide under neat conditions, highlighting a broad applicability in the modification of phenolic compounds (Amantini et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)phenol and its derivatives has been elucidated using techniques such as X-ray crystallography. Liang et al. (2009) synthesized and characterized a related compound, providing insights into its crystalline structure and molecular configuration, which aids in understanding the reactivity and properties of these molecules (Liang et al., 2009).
Chemical Reactions and Properties
Various chemical reactions involving 4-(Trimethylsilyl)phenol have been explored, demonstrating its versatility in organic synthesis. For example, the compound has been used in phenoxide-mediated Sonogashira coupling, offering a practical synthesis route for phenolic-hydroxy-substituted diarylethynes and 1,4-diarylbutadiynes, showcasing its utility in forming complex organic structures (Shigeta et al., 2013).
Physical Properties Analysis
The physical properties of 4-(Trimethylsilyl)phenol, such as solubility, melting point, and stability, are crucial for its application in synthetic procedures. While specific studies focusing on these aspects were not highlighted in this search, the mentioned research provides indirect insights into the compound's behavior in various chemical environments.
Chemical Properties Analysis
The chemical properties of 4-(Trimethylsilyl)phenol, including reactivity, functional group transformations, and catalytic applications, have been detailed in the literature. The compound's role in facilitating trimethylsilylation reactions, as well as its involvement in catalytic and chemoselective processes, underscores its importance in synthetic organic chemistry (Ikawa et al., 2017).
Scientific Research Applications
Catalysis in Chemical Synthesis : ZrCl4 is used as an efficient catalyst for converting alcohols and phenols to their corresponding trimethylsilyl ethers, including 4-(Trimethylsilyl)phenol, under mild and heterogeneous conditions (Shirini & Mollarazi, 2007).
Acylation of Alcohols and Phenols : Trimethylsilyl trifluoromethanesulfonate is an excellent catalyst for the acylation of various alcohols and phenols, demonstrating the versatility of silyl-based compounds in organic synthesis (Procopiou et al., 1998).
Photochemical and Acid-Catalyzed Rearrangements : 4-(Trimethylsilyl)phenol derivatives are involved in complex photochemical and acid-catalyzed rearrangements, indicating their potential in advanced organic synthesis and photochemistry studies (Schultz & Antoulinakis, 1996).
Microwave-Accelerated Derivatization : In analytical chemistry, microwave irradiation can accelerate the derivatization of phenolic compounds for gas chromatography-mass spectrometry analysis, demonstrating the application of 4-(Trimethylsilyl)phenol in improving analytical methods (Chu et al., 2001).
Regiospecific Halogen Incorporation : The use of (trimethylsilyl)-phenol derivatives, including 4-(Trimethylsilyl)phenol, allows for the regiospecific incorporation of halogens like bromine and iodine into phenols, which is crucial in the synthesis of various organic compounds (Wilbur et al., 1983).
Chemoselective Protection and Deprotection : Trimethylsilylation of alcohols and phenols, including 4-(Trimethylsilyl)phenol, is important for chemoselective protection and deprotection in organic synthesis (Bandgar & Kasture, 2001).
Safety And Hazards
properties
IUPAC Name |
4-trimethylsilylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMEPFDNFYOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065359 | |
Record name | Phenol, 4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)phenol | |
CAS RN |
13132-25-7 | |
Record name | 4-(Trimethylsilyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13132-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trimethylsilyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Trimethylsilylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Trimethylsilylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(TRIMETHYLSILYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y7UD24BHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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